1-Octyl-3-methylimidazolium perchlorate
Description
1-Octyl-3-methylimidazolium acetate is a hydrophobic ionic liquid with a long alkyl chain (C₈) and an acetate anion. It is widely studied for its thermophysical properties, including density, viscosity, and interactions with organic solvents like DMSO, DMA, and DMF . Key characteristics include:
- Density: Experimental density at 303.15 K ranges from 0.967 g/cm³ (in DMF) to higher values in pure form, influenced by temperature and solvent interactions .
- Viscosity: High viscosity (e.g., 304.48 mPa·s at 303.15 K), which decreases significantly with temperature (e.g., to 33.87 mPa·s at 348.15 K) .
- Excess Molar Volume (Vᴇ): Negative Vᴇ values indicate strong interactions between [C₈mim][OAc] and solvents, attributed to hydrogen bonding and charge delocalization .
Properties
Molecular Formula |
C12H23ClN2O4 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C12H23N2.ClHO4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QPIPLZKGLUGAOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-octyl-3-methylimidazolium perchlorate typically involves the reaction of 1-methylimidazole with 1-bromooctane to form 1-octyl-3-methylimidazolium bromide. This intermediate is then reacted with perchloric acid to yield 1-octyl-3-methylimidazolium perchlorate. The reaction conditions usually include controlled temperature and pressure to ensure the purity and yield of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
1-Octyl-3-methylimidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Reduction reactions may occur in the presence of suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents and conditions used in these reactions include strong acids, bases, and other ionic liquids. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Octyl-3-methylimidazolium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is used in processes such as electroplating, corrosion inhibition, and as a component in advanced materials
Mechanism of Action
The mechanism by which 1-octyl-3-methylimidazolium perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various molecules, altering their properties and behavior. These interactions can affect processes such as catalysis, solubility, and stability of other compounds .
Comparison with Similar Compounds
Anion Variation: Acetate vs. Chloride vs. Hexafluorophosphate
Changing the anion significantly alters thermophysical properties:
Key Findings:
- Density : [C₈mim][PF₆] has the highest density due to the bulky PF₆⁻ anion, while [C₈mim][OAc] exhibits lower density in solvent mixtures .
- Viscosity : Chloride-based ILs ([C₈mim]Cl) typically have higher viscosity than acetate or PF₆⁻ salts due to stronger Coulombic interactions .
- Applications : [C₈mim][OAc] is preferred in biomass processing due to its solvent compatibility, while [C₈mim][PF₆] is used in electrochemical applications for its hydrophobicity .
Cation Variation: Octyl vs. Ethyl Chain
Shorter alkyl chains reduce hydrophobicity and viscosity:
| Property | [C₈mim][OAc] (Octyl) | [C₂mim]Cl (Ethyl) |
|---|---|---|
| Density (g/cm³) | 0.967 (in DMF) | 1.10 (pure, 25°C) |
| Viscosity (mPa·s) | 304.48 (303.15 K) | ~70–100 (303.15 K) |
| Hydrophobicity | High | Low |
Key Findings:
Thermal Stability and Solvent Interactions
- Thermal Stability : [C₈mim][OAc] decomposes above 250°C, whereas [C₈mim][PF₆] is stable up to 400°C due to the robust PF₆⁻ anion .
- Excess Molar Volume (Vᴇ) : [C₈mim][OAc] exhibits negative Vᴇ (e.g., −2.24×10⁻⁷ m³/mol in DMSO), indicating volume contraction upon mixing. Similar behavior is observed in [C₂mim][OAc]-solvent systems .
Data Tables
Table 1: Density and Viscosity of [C₈mim][OAc] in Solvents (303.15 K)
| Solvent | Density (g/cm³) | Viscosity (mPa·s) | Excess Molar Volume (Vᴇ, m³/mol) |
|---|---|---|---|
| DMSO | 1.101 | 95.2 | −1.8×10⁻⁷ |
| DMF | 0.967 | 87.4 | −2.1×10⁻⁷ |
| DMA | 0.945 | 102.6 | −1.5×10⁻⁷ |
Table 2: Comparison of Anion Effects on [C₈mim]-Based ILs
| Anion | Density (g/cm³) | Viscosity (mPa·s) | Key Application |
|---|---|---|---|
| OAc⁻ | 0.967–1.101 | 33.87–304.48 | Biomass dissolution |
| Cl⁻ | 1.012 | 500–1000 | Catalysis |
| PF₆⁻ | 1.234 | 200–400 | Electrochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
